9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one
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Overview
Description
9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one is a heterocyclic compound that belongs to the class of chromeno-oxazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-hydroxyacetophenone with chloroacetyl chloride in the presence of a base to form the intermediate, which then undergoes cyclization with an amine to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogen substitution reactions can occur, particularly at the chloro group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activities. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar compounds to 9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one include other chromeno-oxazines and related heterocycles. These compounds share structural similarities but may differ in their substituents and biological activities. For example, chromeno[2,3-b]pyridine derivatives have been studied for their anti-inflammatory and anti-cancer properties . The uniqueness of this compound lies in its specific chloro substitution, which can influence its reactivity and biological activity.
Properties
CAS No. |
91182-90-0 |
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Molecular Formula |
C11H8ClNO3 |
Molecular Weight |
237.64 g/mol |
IUPAC Name |
9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one |
InChI |
InChI=1S/C11H8ClNO3/c12-6-1-2-8-7(5-6)9-10(11(14)16-8)15-4-3-13-9/h1-2,5,13H,3-4H2 |
InChI Key |
BJJIPLSVSQAUCB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)C3=C(C=CC(=C3)Cl)OC2=O |
Origin of Product |
United States |
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